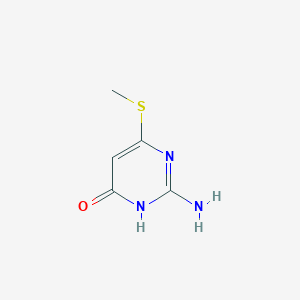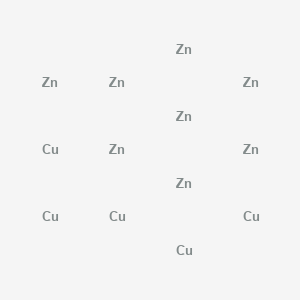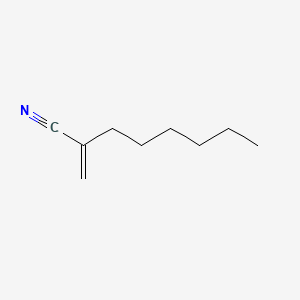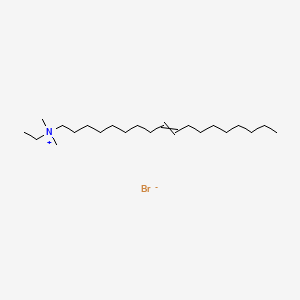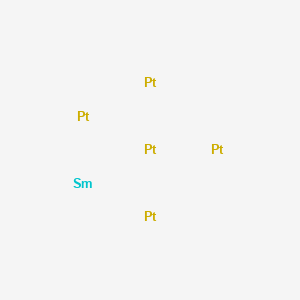
Platinum--samarium (5/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–samarium (5/1) is a binary inorganic compound composed of platinum and samarium. This intermetallic compound forms crystals and has the chemical formula PtSm.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Platinum–samarium (5/1) can be synthesized by fusing stoichiometric amounts of pure platinum and samarium. The fusion process involves heating the elements to a high temperature until they form a homogeneous mixture. The compound crystallizes in a rhombic crystal system with specific cell parameters .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves high-temperature fusion techniques. The compound melts congruently at approximately 1810°C, indicating the need for controlled high-temperature environments during production .
Analyse Chemischer Reaktionen
Types of Reactions: Platinum–samarium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both platinum and samarium.
Common Reagents and Conditions:
Oxidation: Platinum–samarium (5/1) can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions may involve hydrogen or other reducing agents to alter the oxidation state of the compound.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of new compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of platinum and samarium, while substitution reactions can yield various halide compounds .
Wissenschaftliche Forschungsanwendungen
Platinum–samarium (5/1) has several scientific research applications, including:
Chemistry: The compound is studied for its unique catalytic properties and potential use in various chemical reactions.
Biology: Research explores its potential as a bioimaging agent and its interactions with biological molecules.
Medicine: Investigations into its anticancer properties and potential use in metallotherapeutics are ongoing.
Industry: The compound’s high melting point and stability make it suitable for high-temperature industrial applications
Wirkmechanismus
The mechanism by which platinum–samarium (5/1) exerts its effects involves interactions at the molecular level. The compound can interact with DNA and other cellular components, leading to various biological effects. The specific pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Platinum–samarium (1/1): Another binary compound with a different stoichiometric ratio.
Samarium Compounds: Including samarium chloride, samarium nitrate, and samarium oxalate, which exhibit different properties and applications.
Uniqueness: Platinum–samarium (5/1) is unique due to its specific stoichiometric ratio, high melting point, and distinct crystal structure. These properties differentiate it from other platinum and samarium compounds, making it a subject of interest in various scientific fields .
Eigenschaften
CAS-Nummer |
12137-93-8 |
|---|---|
Molekularformel |
Pt5Sm |
Molekulargewicht |
1125.8 g/mol |
IUPAC-Name |
platinum;samarium |
InChI |
InChI=1S/5Pt.Sm |
InChI-Schlüssel |
GDNBYHSOZYINOC-UHFFFAOYSA-N |
Kanonische SMILES |
[Sm].[Pt].[Pt].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)


![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
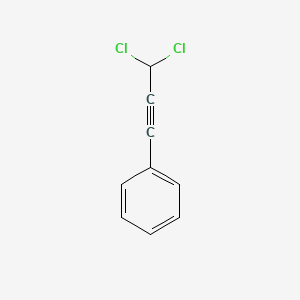


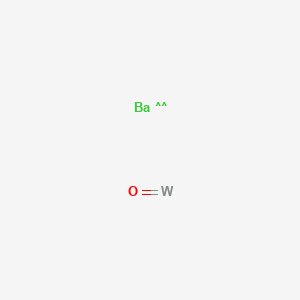
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
